molecular formula C8H6N2O4 B1334579 2-Isocyanato-1-methoxy-4-nitrobenzene CAS No. 59741-17-2

2-Isocyanato-1-methoxy-4-nitrobenzene

Cat. No.: B1334579
CAS No.: 59741-17-2
M. Wt: 194.14 g/mol
InChI Key: LEJIZOMNHVTYMC-UHFFFAOYSA-N
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Description

2-Isocyanato-1-methoxy-4-nitrobenzene is an organic compound with the molecular formula C8H6N2O4 It is characterized by the presence of an isocyanate group (-N=C=O), a methoxy group (-OCH3), and a nitro group (-NO2) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isocyanato-1-methoxy-4-nitrobenzene typically involves the nitration of 1-methoxy-2-nitrobenzene followed by the introduction of the isocyanate group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro compound is then treated with phosgene (COCl2) to introduce the isocyanate group under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and phosgenation processes. These processes require stringent safety measures due to the hazardous nature of the reagents involved, particularly phosgene, which is highly toxic.

Chemical Reactions Analysis

Types of Reactions

2-Isocyanato-1-methoxy-4-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines to form ureas.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Amines (e.g., aniline) under mild conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Amino Derivatives: Formed from the reduction of the nitro group.

    Carboxylic Acids: Formed from the oxidation of the methoxy group.

Scientific Research Applications

2-Isocyanato-1-methoxy-4-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-isocyanato-1-methoxy-4-nitrobenzene involves its reactivity towards nucleophiles. The isocyanate group readily reacts with nucleophilic species, forming stable urea or carbamate linkages. This reactivity is exploited in various chemical syntheses and industrial applications. The nitro group can undergo reduction to form amino derivatives, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isocyanato-1-methoxy-4-nitrobenzene is unique due to the presence of both methoxy and nitro groups, which provide distinct reactivity patterns. The methoxy group increases the electron density on the benzene ring, making it more reactive towards electrophilic substitution reactions. The nitro group, being an electron-withdrawing group, influences the compound’s reactivity towards nucleophiles and reducing agents .

Properties

IUPAC Name

2-isocyanato-1-methoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4/c1-14-8-3-2-6(10(12)13)4-7(8)9-5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJIZOMNHVTYMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400187
Record name 2-isocyanato-1-methoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59741-17-2
Record name 2-isocyanato-1-methoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-5-nitrophenyl isocyanate
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